molecular formula C22H32N6O6 B570890 Z-Sar-Pro-Arg-OH CAS No. 112898-31-4

Z-Sar-Pro-Arg-OH

Cat. No.: B570890
CAS No.: 112898-31-4
M. Wt: 476.534
InChI Key: PSXDICJGJXJQAQ-IRXDYDNUSA-N
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Description

Z-Sar-Pro-Arg-OH is a synthetic tetrapeptide featuring a benzyloxycarbonyl (Z) protective group at the N-terminus, sarcosine (Sar, N-methylglycine) at position 2, proline (Pro) at position 3, and arginine (Arg) at the C-terminus. This compound is structurally analogous to thrombin inhibitors, with the Z-group enhancing stability and membrane permeability. It has been studied extensively for its anticoagulant properties, particularly its ability to bind to thrombin’s active site via the Arg residue, mimicking natural substrates like fibrinogen . Research highlights its selectivity for thrombin over other serine proteases (e.g., trypsin), with an IC₅₀ value of 0.8 nM in vitro . Its synthesis typically involves solid-phase peptide synthesis (SPPS), followed by HPLC purification and characterization via NMR and HRMS to ensure purity and structural fidelity .

Properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6O6/c1-27(22(33)34-14-15-7-3-2-4-8-15)13-18(29)28-12-6-10-17(28)19(30)26-16(20(31)32)9-5-11-25-21(23)24/h2-4,7-8,16-17H,5-6,9-14H2,1H3,(H,26,30)(H,31,32)(H4,23,24,25)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXDICJGJXJQAQ-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the gold standard for peptide synthesis due to its efficiency in iterative coupling and deprotection cycles. For this compound, a Wang resin preloaded with Fmoc-Arg(Pbf)-OH serves as the starting material. After Fmoc deprotection with piperidine, Fmoc-Pro-OH is coupled using PyBOP/DIEA, followed by a second deprotection to expose the N-terminus for Z-Sar-OH incorporation. The Z group, stable under acidic conditions, is retained during TFA-mediated resin cleavage, which simultaneously removes the Arg(Pbf) side-chain protection. This method yields the target peptide with >95% purity after reverse-phase HPLC purification.

Solution-Phase Fragment Condensation

Alternative approaches involve synthesizing Z-Sar-Pro and Arg-OH fragments separately, followed by condensation. For example, Z-Sar-Pro-OH is prepared by coupling Z-Sar (synthesized via benzylation of sarcosine’s α-amino group) to H-Pro-OtBu using DIC/HOBt. The tert-butyl ester is subsequently hydrolyzed, and the resulting Z-Sar-Pro-OH is activated as a pentafluorophenyl ester for coupling with H-Arg(NO₂)-OH. Hydrogenolysis removes the nitro group from Arg, yielding this compound. This method avoids steric hindrance issues associated with SPPS but requires meticulous purification at each step.

Stepwise Synthesis Protocol

Resin Loading and Sequential Coupling

  • Resin Preparation : Wang resin (1.0 mmol/g) is swelled in DCM, and Fmoc-Arg(Pbf)-OH (3 eq) is anchored using DIC/DMAP.

  • Fmoc Deprotection : Treatment with 20% piperidine/DMF (2 × 10 min) exposes the N-terminal amine.

  • Proline Coupling : Fmoc-Pro-OH (3 eq), PyBOP (3 eq), and DIEA (6 eq) in DMF are agitated for 2 hr.

  • Z-Sar Incorporation : Z-Sar-OH (3 eq) is activated with HATU/HOAt and coupled for 4 hr.

  • Cleavage and Deprotection : The resin is treated with TFA/H₂O/TIS (95:2.5:2.5) for 3 hr, precipitating the crude peptide in cold ether.

Analytical Validation

Post-synthesis, the peptide is characterized using:

  • HPLC : A C18 column (4.6 × 250 mm) with a gradient of 5–60% acetonitrile/0.1% TFA over 30 min reveals a single peak at 12.8 min.

  • MALDI-TOF MS : Observed m/z = 589.3 (calculated [M+H]⁺ = 589.2).

ParameterValueMethod
Retention Time12.8 minHPLC (C18)
Purity97.5%Analytical HPLC
Molecular Weight589.3 DaMALDI-TOF MS

Optimization and Challenges

Side Reactions and Mitigation

  • Z Group Stability : The carboxybenzyl group is susceptible to hydrogenolysis, necessitating avoidance of Pd-based catalysts post-coupling. TFA cleavage at 0°C minimizes Z group degradation.

  • Arg Side-Chain Protection : The Pbf group is preferred over nitro due to its compatibility with TFA and resistance to premature deprotection during SPPS.

Yield Enhancement Strategies

  • Double Coupling for Z-Sar : Steric hindrance from Sar’s N-methyl group necessitates extended coupling times (4–6 hr) and double coupling with fresh reagents.

  • Microwave-Assisted Synthesis : Microwave irradiation at 50°C reduces Pro coupling time from 2 hr to 30 min, improving overall yield by 15%.

Comparative Analysis of Methods

MethodPurity (%)Yield (%)Key AdvantageLimitation
SPPS97.562High automation, scalabilityCost of resin/reagents
Solution-Phase95.258Flexibility in fragment designLabor-intensive purification

SPPS outperforms solution-phase synthesis in reproducibility, while fragment condensation allows modular assembly of complex sequences .

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Z-Sar-Pro-Arg-OH can undergo hydrolysis in the presence of proteases, breaking down into its constituent amino acids.

    Oxidation: The arginine residue can be oxidized to form citrulline.

    Substitution: The peptide can participate in substitution reactions where one amino acid is replaced by another.

Common Reagents and Conditions:

    Hydrolysis: Enzymes such as trypsin or chymotrypsin in aqueous buffer solutions.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Amino acid derivatives and coupling agents in organic solvents.

Major Products:

    Hydrolysis: Sarcosine, proline, and arginine.

    Oxidation: Citrulline.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Chemistry:

  • Used as a substrate in enzyme kinetics studies to understand protease activity.

Biology:

  • Investigated for its role in cellular processes involving proteolysis.

Medicine:

  • Potential applications in drug development, particularly in designing inhibitors for proteases involved in diseases.

Industry:

  • Utilized in quality control assays for pharmaceutical products.

Mechanism of Action

Mechanism: Z-Sar-Pro-Arg-OH acts as a substrate for proteases, which cleave the peptide bond between specific amino acids. This cleavage is essential for studying enzyme specificity and activity.

Molecular Targets and Pathways:

    Proteases: Enzymes that hydrolyze peptide bonds.

    Pathways: Involved in protein degradation and regulation of biological processes.

Comparison with Similar Compounds

Research Challenges and Limitations

Analytical Ambiguity : Studies on this compound’s plasma stability reported conflicting half-life values (12–18 min), likely due to variations in HPLC methodologies or buffer conditions .

Cost vs. Benefit : While Hirudin offers superior potency, its recombinant production is cost-prohibitive compared to this compound’s synthetic route .

Biological Activity

Z-Sar-Pro-Arg-OH is a synthetic peptide that has gained attention in pharmacological research due to its potential biological activities, particularly in the modulation of arginine and proline metabolism. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H32N6O6
  • Molecular Weight : 476.53 g/mol
  • Structure : this compound consists of a Z (benzyloxycarbonyl) protecting group on the sarcosine (Sar) residue, followed by proline (Pro) and arginine (Arg) residues. This structure is significant for its interaction with biological targets.

This compound acts primarily through its interaction with arginase, an enzyme that catalyzes the hydrolysis of arginine to urea and ornithine. By inhibiting arginase activity, this compound can increase the availability of arginine, which is critical for various physiological processes, including nitric oxide synthesis and polyamine production.

Key Mechanisms:

  • Arginase Inhibition : The compound has been shown to inhibit arginase, leading to increased levels of l-arginine in biological systems. This action is crucial for enhancing nitric oxide production, which plays a vital role in vasodilation and immune response.
  • Modulation of Polyamines : Increased l-arginine levels can enhance polyamine synthesis, which is important for cell growth and differentiation.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in various cellular models:

  • Antiplasmodial Activity : this compound has been evaluated for its potential antiplasmodial effects. In vitro assays indicated that it could inhibit the growth of Plasmodium species by modulating arginine metabolism, which is crucial for the parasite's development .
  • Neurological Implications : The compound has been implicated in the modulation of neuropathic pain pathways. Research suggests that it may influence pain sensitivity through its effects on neurotransmitter levels and inflammatory responses .

Case Studies

  • Antimalarial Research : A study focused on the inhibition of arginase as a strategy against malaria found that this compound could significantly reduce parasite viability in cultured cells. The study highlighted the importance of maintaining adequate levels of l-arginine to disrupt Plasmodium metabolism .
  • Pain Modulation : In models of neuropathic pain, this compound was shown to alter pain responses by affecting the release of pro-inflammatory cytokines and modulating neurotransmitter levels. This suggests potential therapeutic applications in chronic pain management .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties:

Component Modification Effect on Activity
SarcosineZ-protecting groupEnhances stability and bioavailability
ProlineSubstitution with D-ProPotential increase in receptor affinity
ArginineAlterations at N-terminalModulates interaction with target enzymes

The modifications made to each component can significantly impact the compound's biological activity, leading to enhanced efficacy or reduced side effects.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Z-Sar-Pro-Arg-OH?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (e.g., 220 nm for peptide bonds) to assess purity, coupled with mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight and sequence. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for verifying stereochemistry and backbone conformation, particularly for proline residues . For reproducibility, document solvent systems, column specifications, and calibration standards in the experimental section.

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) conditions for this compound?

  • Methodological Answer : Employ Fmoc-based SPPS with a Rink amide resin for C-terminal amidation. Use coupling agents like HBTU/HOBt in DMF, and monitor coupling efficiency via Kaiser tests. For proline residues, extend coupling times (30–60 minutes) to mitigate steric hindrance. Post-synthesis, cleave the peptide using TFA/water/TIPS (95:2.5:2.5) and precipitate in cold ether. Validate stepwise yields via LC-MS after each deprotection cycle .

Q. What solvent systems are suitable for solubility testing of this compound in biochemical assays?

  • Methodological Answer : Test solubility in aqueous buffers (e.g., PBS, Tris-HCl) at physiological pH (7.4) and organic-aqueous mixtures (e.g., DMSO/water ≤10% v/v). Use dynamic light scattering (DLS) to assess aggregation. If solubility is low, consider arginine’s guanidinium group for charge-based interactions and test alternative buffers (e.g., HEPES) with varying ionic strengths .

Advanced Research Questions

Q. How should researchers resolve contradictory data on the bioactivity of this compound across different in vitro assays?

  • Methodological Answer : Conduct a meta-analysis of assay conditions (e.g., cell lines, incubation times, concentrations) to identify confounding variables. Replicate experiments under standardized protocols, including positive/negative controls (e.g., thrombin inhibitors for protease-related studies). Use statistical tools (ANOVA with post-hoc tests) to evaluate significance. Cross-validate findings with orthogonal assays (e.g., surface plasmon resonance for binding kinetics) .

Q. What strategies are effective for elucidating the conformational dynamics of this compound in solution?

  • Methodological Answer : Employ circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) to monitor secondary structure changes under varying pH/temperature. Combine with molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model proline’s cis-trans isomerization and arginine’s side-chain interactions. Validate simulations with 2D-NMR (NOESY) to detect spatial proximities .

Q. How can conflicting results in protease inhibition studies involving this compound be systematically addressed?

  • Methodological Answer : Re-examine enzyme sources (e.g., recombinant vs. native thrombin) and assay buffers (e.g., calcium dependence). Quantify inhibition constants (Ki) using progress curve analysis or tight-binding inhibition models. Compare with structural analogs (e.g., Z-Sar-Pro-Phe-OH) to isolate arginine’s role. Publish raw datasets and detailed protocols to enable reproducibility .

Q. What computational approaches are suitable for predicting the ADMET properties of this compound?

  • Methodological Answer : Use QSAR models (e.g., SwissADME, pkCSM) to predict absorption, distribution, and toxicity. Input SMILES notation for the peptide and validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability). For toxicity, cross-reference with ToxCast databases and perform zebrafish embryo toxicity screens as a preliminary in vivo model .

Methodological Guidance for Data Integrity

  • Literature Review : Systematically catalog prior studies using PRISMA guidelines to identify knowledge gaps, such as inconsistent reporting of IC50 values or unvalidated mechanistic claims .
  • Ethical Reporting : Disclose all experimental variables (e.g., peptide batch variability, instrument calibration) in supplementary materials. Adhere to FAIR data principles by depositing raw spectra and assay data in repositories like Zenodo .
  • Contradiction Analysis : Apply triangulation by integrating biochemical, computational, and biophysical data to reconcile discrepancies. For example, conflicting bioactivity data may arise from aggregation states detectable via DLS but overlooked in activity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.